molecular formula C7H13Cl2N3 B6284455 4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1855907-12-8

4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B6284455
CAS No.: 1855907-12-8
M. Wt: 210.1
InChI Key:
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Description

4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chlorine atom and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 4-chloro-1-(2-methylpropyl)-1H-pyrazole with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(2-methylpropyl)-1H-pyrazole: A closely related compound without the amine group.

    1-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure but lacks the chlorine atom.

    4-chloro-1H-pyrazol-3-amine: Similar but without the isobutyl group.

Uniqueness

4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride is unique due to the combination of its chlorine and isobutyl substituents, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1855907-12-8

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

90

Origin of Product

United States

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